BENGHE Foundational & Exploratory

Check Availability & Pricing

Unveiling the Atomic Architecture: A Technical
Guide to Strontium Oxide Crystal Structure
Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Strontium oxide

Cat. No.: B073684

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of
strontium oxide (SrO), a compound of significant interest in various scientific and industrial
applications. This document details the crystallographic parameters of SrO, outlines the
experimental methodologies for its structural analysis, and presents key data in a clear,
accessible format.

Core Crystallographic Data of Strontium Oxide

Strontium oxide predominantly crystallizes in a cubic rock salt (halite) structure.[1][2] This
structure is characterized by a face-centered cubic (FCC) lattice where strontium cations (Sr2+)
and oxygen anions (O?~) are arranged in a highly ordered, repeating pattern. Each ion is
octahedrally coordinated, meaning each strontium ion is surrounded by six oxygen ions, and
each oxygen ion is surrounded by six strontium ions.[1][2]

The key crystallographic data for the common cubic phase of strontium oxide are summarized
in the tables below. It is important to note that slight variations in lattice parameters can be
observed depending on the experimental conditions and the presence of defects or impurities.

Table 1: Crystal Structure and Lattice Parameters of Cubic Strontium Oxide
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Parameter Value Reference
Crystal System Cubic [1112]
Space Group Fm-3m [1][2]
Space Group Number 225 [2]

Lattice Parameter (a) ~5.16 A [3]

Sr-O Bond Length ~2.58 A [1]
Coordination Geometry Octahedral (Sr2* and 0%7) [1112]

Table 2: Atomic Coordinates and Displacement Parameters for Cubic Strontium Oxide

Isotropic
Displace
Wyckoff Referenc
Atom . X y z ment
Position e
Paramete
r(B)
Sr 4a 0 0 0 0.55(4) A2 [3]
o} 4b 0.5 0.5 0.5 0.60(5) Az [3]

Experimental Protocol: Powder X-ray Diffraction

(XRD) Analysis

The determination of strontium oxide's crystal structure is primarily achieved through powder

X-ray diffraction (XRD).[4] This non-destructive technique provides detailed information about

the crystalline phases, lattice parameters, and atomic arrangement within the material. The

following protocol outlines the generalized steps for a comprehensive powder XRD analysis of

strontium oxide.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality diffraction data.[5] The goal is to

produce a fine, homogeneous powder with a random orientation of crystallites.
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e Grinding: The strontium oxide sample is finely ground using an agate mortar and pestle to
achieve a particle size in the micrometer range.[5][6] This minimizes peak broadening due to
particle size effects and ensures a sufficient number of crystallites are irradiated by the X-ray
beam.

» Homogenization: To ensure uniform particle distribution, the ground powder should be
thoroughly mixed.[6]

e Mounting: The fine powder is carefully packed into a sample holder. It is essential to create a
flat, smooth surface that is level with the holder's surface to avoid errors in peak positions.[7]

[8]

Data Collection

Data collection is performed using a powder diffractometer. The specific parameters may vary
depending on the instrument.

e X-ray Source: A common X-ray source is a copper anode tube, which produces Cu Ka
radiation (wavelength A = 1.5406 A).[9]

o Goniometer Setup: The instrument is typically configured in a Bragg-Brentano geometry,
where the sample rotates at an angle 8 and the detector at 26.[10]

e Scan Parameters:

o 20 Range: Atypical scan range is from 20° to 80°, which covers the most significant
diffraction peaks for strontium oxide.

o Step Size: A small step size, for example, 0.02°, is used to ensure good resolution of the
diffraction peaks.

o Scan Speed/Time per Step: The scan speed is chosen to achieve a good signal-to-noise
ratio. Longer counting times per step will improve the data quality.

Data Analysis and Rietveld Refinement

The collected diffraction pattern is then analyzed to extract structural information. The Rietveld
method is a powerful technique for refining the crystal structure model by fitting a calculated
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diffraction pattern to the experimental data.[11][12][13]

e Phase Identification: The initial step is to identify the crystalline phases present in the sample
by comparing the experimental peak positions and intensities to a crystallographic database.

¢ Rietveld Refinement:

o Initial Model: The refinement process starts with an initial structural model for strontium
oxide (rock salt structure, space group Fm-3m).

o Refinement Parameters: A least-squares refinement procedure is used to adjust various
parameters to minimize the difference between the calculated and observed diffraction
profiles.[11][13] These parameters include:

Lattice parameters

Atomic coordinates

Isotropic or anisotropic displacement parameters (thermal parameters)

Peak shape parameters

Background parameters

o Goodness-of-Fit: The quality of the refinement is assessed by various agreement indices
(R-factors), such as Rwp (weighted-profile R-factor) and x? (goodness-of-fit).

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and
the resulting crystal structure of strontium oxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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